molecular formula C21H27N3O5 B2991659 N1-(2,5-dimethoxyphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953229-80-6

N1-(2,5-dimethoxyphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2991659
CAS RN: 953229-80-6
M. Wt: 401.463
InChI Key: GCHNMIFTUUBMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,5-dimethoxyphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H27N3O5 and its molecular weight is 401.463. The purity is usually 95%.
BenchChem offers high-quality N1-(2,5-dimethoxyphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,5-dimethoxyphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been identified as an effective ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This process enables the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl and cyclic secondary amines at relatively low temperatures and catalyst loadings. Such catalytic systems are pivotal for the synthesis of pharmaceutically important building blocks, showcasing the potential of furan-2-ylmethyl)oxalamide derivatives in enhancing catalytic efficiencies in organic synthesis (Bhunia, Kumar, & Ma, 2017).

Molecular Interaction Studies

The detailed molecular interaction studies of cannabinoid receptor antagonists, including analysis of conformations and structure-activity relationships, underscore the importance of furan-2-ylmethyl and piperidin-4-ylmethyl groups in binding to biological targets. These findings are crucial for the design of selective ligands for receptors, highlighting how modifications in the furan-2-ylmethyl and piperidin-4-ylmethyl moieties can impact therapeutic outcomes (Shim et al., 2002).

Novel Synthesis Methods

A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides demonstrates the versatility of oxalamide derivatives in organic synthesis. This methodology provides a new formula for the synthesis of anthranilic acid derivatives and oxalamides, showcasing the potential applications of such compounds in developing new synthetic routes and chemical intermediates (Mamedov et al., 2016).

Antimicrobial and Anti-Proliferative Activities

The study on 1,3,4-oxadiazole N-Mannich bases, including derivatives with furan-2-ylmethyl groups, highlights their antimicrobial and anti-proliferative activities. Such compounds have shown promising results against pathogenic bacteria and yeast-like fungi, as well as significant anti-proliferative activity against various cancer cell lines. This underscores the potential of furan-2-ylmethyl derivatives in medicinal chemistry for developing new therapeutic agents (Al-Wahaibi et al., 2021).

Corrosion Inhibition Studies

Quantum chemical and molecular dynamic simulation studies on piperidine derivatives for the corrosion inhibition of iron highlight the application of such compounds in materials science. These studies provide insights into the adsorption behaviors and inhibition efficiencies, offering a foundation for developing new corrosion inhibitors for industrial applications (Kaya et al., 2016).

properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5/c1-27-16-5-6-19(28-2)18(12-16)23-21(26)20(25)22-13-15-7-9-24(10-8-15)14-17-4-3-11-29-17/h3-6,11-12,15H,7-10,13-14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHNMIFTUUBMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.